3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone
Description
3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone (CAS: 78138-99-5) is a chemically modified ribonolactone derivative characterized by benzyl ether protecting groups at the 3- and 5-positions and a deoxygenated 2-position. Its molecular formula is C₁₉H₂₀O₄ (molecular weight: 312.36 g/mol), with a lactone ring structure confirmed by SMILES and InChI descriptors . The compound’s IUPAC name, (4S,5R)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one, highlights its stereochemistry and functional groups. It is supplied as a pure solid under ambient storage conditions, originating from Canadian manufacturers .
The benzyl groups enhance lipophilicity, making it valuable in synthetic organic chemistry, particularly as a protected intermediate for nucleoside or carbohydrate synthesis.
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4S,5R)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C19H20O4/c20-19-11-17(22-13-16-9-5-2-6-10-16)18(23-19)14-21-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-,18+/m0/s1 |
InChI Key |
ZVNMIMFCDTZKSU-ZWKOTPCHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and dihydrofuran derivatives.
Reaction Conditions: The key steps involve the protection of hydroxyl groups, formation of the dihydrofuran ring, and introduction of benzyloxy groups. Common reagents used include protecting agents like benzyl chloride and bases like sodium hydride.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may yield dihydro derivatives.
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone typically involves the benzylation of ribonolactones under controlled conditions. Various methods have been reported to optimize yields and selectivity in forming this compound. For instance, the use of specific protecting groups during synthesis can influence the structural integrity and reactivity of the resultant compounds.
Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Benzylation with benzaldehyde | Reaction under acidic conditions | 81% |
| Use of protecting groups | Enhances structural stability | Varies |
| Coupling with organometallic reagents | Forms complex derivatives | Varies |
Biological Applications
3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone serves as a precursor in synthesizing nucleoside analogs that are crucial in antiviral drug development. The structural modifications introduced by the dibenzyl groups contribute to enhanced biological activity.
Antiviral Properties
Research indicates that derivatives of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone exhibit promising antiviral activity against various pathogens. For example:
- C-Nucleosides : These compounds have shown efficacy against viral infections such as COVID-19 by inhibiting viral replication.
- Mechanism of Action : The antiviral activity is attributed to their ability to mimic natural nucleosides, thereby interfering with viral RNA synthesis.
Case Studies
Several studies have documented the applications of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone in drug development:
Study on Antiviral Efficacy
In a recent study published in Molecules, researchers synthesized various C-nucleoside analogs from 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone and assessed their antiviral properties against SARS-CoV-2. The findings demonstrated that certain derivatives exhibited significant inhibition of viral replication in vitro .
Structural-Bioactivity Relationship Investigation
Another investigation focused on the structure-bioactivity relationship of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone derivatives revealed that specific modifications at the benzyl groups significantly enhanced their biological activity. This study provided insights into optimizing compounds for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their distinguishing features:
Detailed Comparative Analysis
Protecting Group Effects
- Benzyl vs. Silyl Groups: The tert-butyldimethylsilyl (TBS) groups in 3,5-bis-O-TBS-2-deoxy-D-ribonolactone (MW: 378.61) offer superior thermal stability compared to benzyl groups, which are more labile under hydrogenolytic conditions. This makes TBS-protected derivatives preferable in multi-step syntheses requiring acid-resistant intermediates .
- Benzyl vs. Acetyl Groups: The 5-O-Acetyl-D-ribono-1,4-lactone (MW: 190.15) is less lipophilic than the dibenzyl analog, facilitating aqueous-phase biocatalytic reactions. Acetyl groups are enzymatically removable, aligning with green chemistry principles .
Substituent Electronic and Steric Effects
- 2-Fluoro Substitution : The 2-fluoro analog (MW: 330.35) introduces electronegativity at the 2-position, altering hydrogen-bonding capacity and enhancing metabolic stability. This modification is critical in prodrug design for antiviral or anticancer agents .
- 2-C-Methyl Substitution: The methyl group in 2-C-Methyl-D-ribono-1,4-lactone (MW: 162.14) creates steric hindrance, reducing enzymatic recognition. This property is exploited in studying enzyme-substrate interactions or as a reference standard (e.g., ascorbic acid impurity profiling) .
Stereochemical Differences
- L- vs. D-Configuration: The 2-deoxy-L-ribono-1,4-lactone (MW: 132.11) serves as a stereoisomeric control, highlighting the importance of chirality in biological activity. For instance, L-configured sugars are often resistant to mammalian metabolic pathways .
Biological Activity
3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C17H20O4
Molecular Weight: 288.34 g/mol
IUPAC Name: 3,5-Dibenzyl-2-deoxy-1,4-ribonolactone
Canonical SMILES: C1=CC=C(C=C1)C(C2=C(C(=O)OC2(C)C)C(=O)O)C(C3=CC=CC=C3)C(=O)O
The biological activity of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Antiproliferative Effects
Research indicates that 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone exhibits notable antiproliferative properties against several cancer cell lines. For instance:
- HepG2 Cells: The compound demonstrated an IC50 value of approximately 0.60 ± 0.04 µg/mL.
- PC-3 Cells: An IC50 value of 0.20 ± 0.01 µg/mL was recorded.
- HT-29 Cells: An IC50 value of 0.04 ± 0.01 µg/mL was noted.
These findings suggest that the compound is particularly effective against HT-29 cells, which are known for their resistance to conventional therapies .
Induction of Apoptosis
The mechanism by which 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone induces apoptosis involves the activation of caspase pathways and the modulation of Bcl-2 family proteins. Flow cytometry analyses have shown a significant increase in apoptotic cells after treatment with this compound.
Study on Cancer Cell Lines
A recent study evaluated the effects of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone on different cancer cell lines over a treatment period of 48 hours. The results indicated:
| Cell Line | IC50 (µg/mL) | Apoptosis Induction (%) |
|---|---|---|
| HepG2 | 0.60 ± 0.04 | 79.72 |
| PC-3 | 0.20 ± 0.01 | 91.50 |
| HT-29 | 0.04 ± 0.01 | Significant necrosis observed |
The study concluded that the compound not only inhibits cell proliferation but also induces apoptosis effectively in these cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinities of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone with various targets involved in cancer progression. The docking simulations indicated strong interactions with the epidermal growth factor receptor (EGFR), suggesting a potential pathway through which the compound exerts its antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
